molecular formula C12H14ClN3O2S2 B14639419 Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride CAS No. 56527-64-1

Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride

Cat. No.: B14639419
CAS No.: 56527-64-1
M. Wt: 331.8 g/mol
InChI Key: GFFPTBMCYRQTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor agents

Preparation Methods

Synthetic Routes and Reaction Conditions

. For the specific compound Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride, the synthetic route may involve the following steps:

    Formation of the Thiazole Ring: The reaction of α-haloketones with thioamides under mild conditions.

    Introduction of the Nitro Group: Nitration of the thiazole ring using nitric acid.

    Attachment of the Pyrrolidinylmethyl Group: Alkylation of the thiazole ring with pyrrolidinylmethyl chloride.

    Formation of the Hydrochloride Salt: Treatment of the final product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Substitution: Formation of halogenated or nitro-substituted thiazoles.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

56527-64-1

Molecular Formula

C12H14ClN3O2S2

Molecular Weight

331.8 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C12H13N3O2S2.ClH/c16-15(17)11-4-3-10(19-11)12-13-9(8-18-12)7-14-5-1-2-6-14;/h3-4,8H,1-2,5-7H2;1H

InChI Key

GFFPTBMCYRQTDN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.